molecular formula C9H16O2 B1601282 Methyl 3-cyclopentylpropanoate CAS No. 4300-02-1

Methyl 3-cyclopentylpropanoate

Cat. No. B1601282
CAS RN: 4300-02-1
M. Wt: 156.22 g/mol
InChI Key: FGPDDJMBTHHHRK-UHFFFAOYSA-N
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Description

Methyl 3-cyclopentylpropanoate is a chemical compound with the empirical formula C9H16O2 . It has a molecular weight of 156.22 .


Molecular Structure Analysis

The molecular structure of Methyl 3-cyclopentylpropanoate can be represented by the SMILES string O=C(OC)CCC1CCCC1 . The InChI representation is InChI=1S/C9H16O2/c1-11-9(10)7-6-8-4-2-3-5-8/h8H,2-7H2,1H3 .


Physical And Chemical Properties Analysis

Methyl 3-cyclopentylpropanoate has a molecular weight of 156.22 g/mol . It has a XLogP3-AA value of 2.6, which is a measure of its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . It has four rotatable bonds . Its exact mass and monoisotopic mass are both 156.115029749 g/mol . Its topological polar surface area is 26.3 Ų . It has 11 heavy atoms .

Scientific Research Applications

1. Chemical Synthesis and Structural Analysis Methyl 3-cyclopentylpropanoate, due to its unique structural properties, has been utilized in various chemical syntheses. For example, it plays a role in the synthesis of octahydro-2H-1-benzopyran-2-one, which can be used as a tobacco additive, as shown by Zhao Yu (2010) (Zhao Yu, 2010). Additionally, its use in the synthesis of heterocycles with cyclopropyl substituents has been explored by N. Pokhodylo et al. (2010) (Pokhodylo et al., 2010).

2. In Silico Evaluation for Pharmaceutical Development Methyl 3-cyclopentylpropanoate derivatives have been synthesized and evaluated using in silico methods for potential pharmacological applications. For instance, L. Yurttaş et al. (2022) synthesized certain derivatives and investigated their potential as DNA gyrase enzyme inhibitors, which could have implications in cancer treatment (Yurttaş et al., 2022).

3. Role in Novel Drug Synthesis The compound has been used in the synthesis of novel drugs. For example, Samir M. El-Rayes et al. (2019) conducted synthesis and biological testing of compounds based on the structure modification of methyl 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate as potent histone deacetylase inhibitors, which are significant in cancer treatment (El-Rayes et al., 2019).

4. Environmental Applications There is also evidence of its application in environmental science. For instance, its use in the biodegradation of pollutants, as seen in the work of M. Molnár et al. (2005) where they studied the role of cyclodextrins in bioremediation of soils, indicating potential environmental applications of derivatives of Methyl 3-cyclopentylpropanoate (Molnár et al., 2005).

5. Optimization in Industrial Processes The compound has also been implicated in the optimization of industrial chemical processes. M. C. Rezende et al. (2008) used genetic algorithms to optimize a chemical process involving the hydrogenation of o-cresol producing 2-methyl-cyclohexanol, showcasing the compound's role in enhancing industrial efficiency (Rezende et al., 2008).

Safety And Hazards

Methyl 3-cyclopentylpropanoate is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The signal word for this compound is “Danger” and the hazard statement is H301 . The precautionary statements are P301 + P310 .

Relevant Papers Sigma-Aldrich mentions that there are related peer-reviewed papers for Methyl 3-cyclopentylpropanoate , but specific papers are not listed in the search results.

properties

IUPAC Name

methyl 3-cyclopentylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-11-9(10)7-6-8-4-2-3-5-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPDDJMBTHHHRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90515855
Record name Methyl 3-cyclopentylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-cyclopentylpropanoate

CAS RN

4300-02-1
Record name Methyl 3-cyclopentylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Han, X Ma, S Yao, Y Ding, Z Yan… - The Journal of …, 2017 - ACS Publications
A modified Bouveault–Blanc reduction has been developed for the synthesis of α,α-dideuterio alcohols from carboxylic acid esters. Sodium dispersions are used as the electron donor …
Number of citations: 40 pubs.acs.org
P Terrazas, E Salamanca, M Dávila, S Manner… - Molecules, 2020 - mdpi.com
… (2-Methoxy-6,6-dimethyl-6H-benzo[c]chromen-9-yl)methyl 3-cyclopentylpropanoate (4h), Yield 67%. H and 13 C shifts are shown in Table 2 and Table 3. HRMS-ESI+ (m/z): [M + NH 4 ] …
Number of citations: 6 www.mdpi.com
NJ White - 2018 - search.proquest.com
… This newly formed ester starting material, methyl 3-cyclopentylpropanoate, was then allowed to react with ethylenediamine at RT overnight in the absence of solvent. The mixture and …
Number of citations: 2 search.proquest.com

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